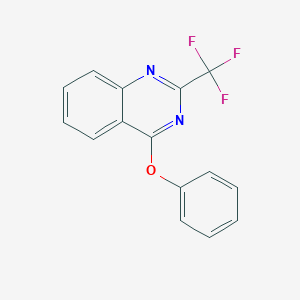

4-Phenoxy-2-(trifluoromethyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Phenoxy-2-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C15H9F3N2O . It is a type of quinazoline derivative, a class of compounds that have been found to exhibit a wide range of biological properties .

Synthesis Analysis

The synthesis of 4-phenoxyquinazoline derivatives has been reported in the literature. One method involves the use of starting materials such as quinazolin-4 (3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .

Molecular Structure Analysis

The crystal structure of a similar compound, 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline, has been solved using single crystal X-ray diffraction data. The compound crystallizes in the monoclinic crystal system with space group P21/n. The unit cell parameters are: a=17.263 (2), b=4.6863 (6), c=21.858 (3) Å, β = 105.923 (14)° and Z=4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenoxy-2-(trifluoromethyl)quinazoline” can be inferred from its molecular structure. It is a solid compound with a complex molecular structure that includes a quinazoline ring, a phenyl ring, and a trifluoromethyl group .

Applications De Recherche Scientifique

Crystallographic Structure Analysis

The compound has been used in crystallographic structure analysis . The title compound crystallizes in the monoclinic crystal system with space group P2 1 /n having unit cell parameters: a=17.263 (2), b=4.6863 (6), c=21.858 (3) Å, β = 105.923 (14)° and Z=4 .

Medicinal Chemistry

Quinazoline derivatives, including 4-Phenoxy-2-(trifluoromethyl)quinazoline, have been identified as potential bioactive scaffolds in medicinal chemistry . They have shown significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .

Synthesis of Derivatives

The compound has been used in the synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives . These derivatives were designed and synthesized through a structural optimization strategy .

Anticancer Activities

The synthesized N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been evaluated for their anticancer activities against PC3, K562, and HeLa cell lines .

Efficient Synthesis of Derivatives

4-Phenoxy-2-(trifluoromethyl)quinazoline has been used in the mild and efficient synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives .

Inhibitor Discovery

The compound has been used in the discovery of new Werner (WRN) helicase inhibitors . WRN helicase is a target for cancer therapy, and inhibitors can potentially be used as anticancer agents .

Mécanisme D'action

Quinazoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The mechanism of action often depends on the specific substituents present on the quinazoline ring. For example, some quinazoline derivatives have been found to inhibit tubulin polymerization, disrupt cellular microtubule networks, and promote cell cycle arrest .

Orientations Futures

Quinazoline derivatives, including “4-Phenoxy-2-(trifluoromethyl)quinazoline”, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new quinazoline-based compounds with enhanced biological activity and improved safety profiles . Additionally, further studies are needed to fully understand the mechanisms of action of these compounds .

Propriétés

IUPAC Name |

4-phenoxy-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)14-19-12-9-5-4-8-11(12)13(20-14)21-10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYATXJUKRNTWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-2-(trifluoromethyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)

![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)

![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)